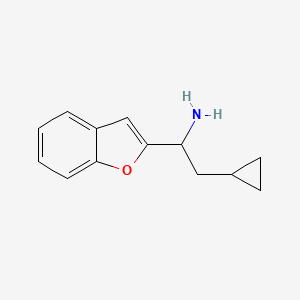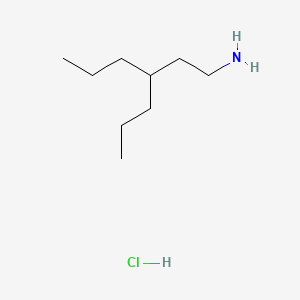
4-(2-Aminoethyl)heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)heptane hydrochloride is a chemical compound with a molecular structure that includes an aminoethyl group attached to a heptane chain. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of 4-(2-Aminoethyl)heptane hydrochloride typically involves the reaction of heptane derivatives with aminoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(2-Aminoethyl)heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-Aminoethyl)heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Aminoethyl)heptane hydrochloride can be compared with other similar compounds, such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A serine protease inhibitor with similar reactivity but different molecular structure and applications.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different biochemical and pharmaceutical contexts.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and properties, making it suitable for a variety of scientific research applications.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
3-propylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-9(6-4-2)7-8-10;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
PZVIZRGMRJXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


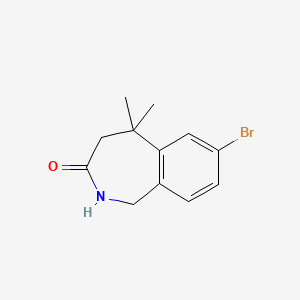
![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
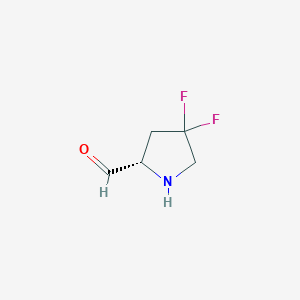
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

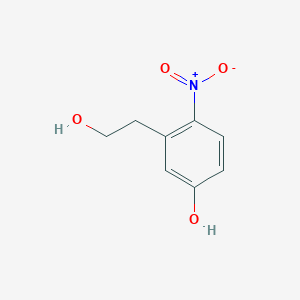
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
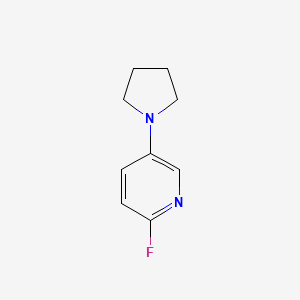
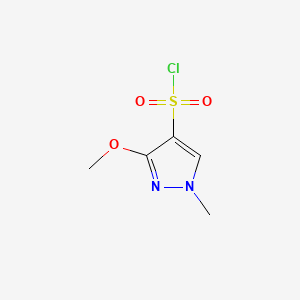
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

